methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate

Description

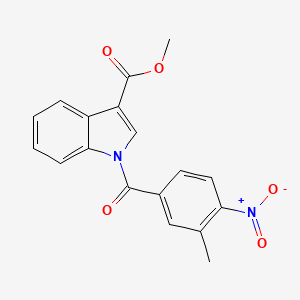

Methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate is a synthetic indole derivative featuring a methyl ester at position 3 and a 3-methyl-4-nitrobenzoyl substituent at position 1 of the indole core. The nitro and methyl groups on the benzoyl moiety may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

methyl 1-(3-methyl-4-nitrobenzoyl)indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-11-9-12(7-8-15(11)20(23)24)17(21)19-10-14(18(22)25-2)13-5-3-4-6-16(13)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOVBIYUARZSGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of 3-methyl-4-nitrobenzoic acid, which can be synthesized by oxidizing 2,4-dimethyl-nitrobenzene using diluted nitric acid . This intermediate is then coupled with an indole derivative under specific reaction conditions to form the final product.

Industrial Production Methods

For large-scale production, the synthesis of 3-methyl-4-nitrobenzoic acid is optimized to improve yield and reduce by-products. The use of diluted nitric acid as an oxidant is preferred due to its cost-effectiveness and environmental benefits . The subsequent steps involve standard organic synthesis techniques, including esterification and coupling reactions, to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidant.

Reduction: Iron powder and proton acids are used for the reduction of nitro groups.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The indole core is known to interact with different receptors and enzymes, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs primarily differ in substituents at positions 1 and 3 of the indole ring. Key comparisons include:

Table 1: Structural and Physicochemical Comparison of Selected Indole Derivatives

Key Observations:

- Electronic Effects: The nitro group is strongly electron-withdrawing, which may influence reactivity at the indole core (e.g., electrophilic substitution patterns) compared to electron-donating groups like methyl in methyl 1-methyl-β-carboline-3-carboxylate .

- Biological Relevance: Analogs such as NM-2201 and FUB-PB-22 (quinolin-8-yl esters) exhibit cannabinoid receptor activity, suggesting that the target compound’s nitrobenzoyl group could be explored for similar pharmacological profiles .

Biological Activity

Methyl 1-(3-methyl-4-nitrobenzoyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a benzoyl group attached to an indole core, with a nitro group at the para position relative to the carboxylate. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can modulate enzyme activity and influence various cellular pathways. The indole core is known for its affinity for binding with proteins and enzymes, which can lead to significant biological effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For instance, research indicates that this compound exhibits considerable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

This compound has also been explored for its anticancer potential. In vitro studies demonstrate that it inhibits the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the activation of caspase pathways. Additionally, it has shown promise in reducing tumor growth in animal models.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced inflammation in various models of inflammatory diseases.

Case Studies

| Study | Findings | |

|---|---|---|

| Antimicrobial Study | Demonstrated significant inhibition of E. coli and S. aureus growth. | Suggests potential for development as an antimicrobial agent. |

| Anticancer Research | Induced apoptosis in breast cancer cell lines (MCF-7). | Indicates potential as a therapeutic agent in cancer treatment. |

| Inflammation Model | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. | Supports its use in managing inflammatory conditions. |

Research Findings

Several studies have highlighted the diverse applications of this compound:

- Synthesis and Characterization : The compound is synthesized via multi-step processes involving nitration and Friedel-Crafts acylation, followed by esterification.

- Biological Testing : Various assays have confirmed its efficacy against multiple disease models, showcasing its potential as a lead compound for drug development.

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications at different positions on the indole ring can enhance or diminish biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.